2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide
Description
2-Bromo-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-YL}phenyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a [1,3]oxazolo[4,5-b]pyridine moiety linked via a phenyl ring. Its structure combines a rigid heterocyclic core (oxazolo-pyridine) with a halogenated benzamide, which may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2-bromo-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2/c20-15-5-2-1-4-14(15)18(24)22-13-9-7-12(8-10-13)19-23-17-16(25-19)6-3-11-21-17/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNQVUHZIMDIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-( Oxazolo[4,5-B]Pyridin-2-YL)Aniline
This intermediate is pivotal for Route A. Patent CN104262281A outlines a general protocol for oxazole ring formation via cyclization of carboxylamine esters, which can be adapted:
Step 1: Hydrolysis of 2-bromo-1-(4-ethoxyphenyl)ethanone
Step 2: Esterification with N-methylhydroxylamine
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Reagents : Phosgene (1.9 M in toluene), N-methylhydroxylamine hydrochloride
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Conditions : 0°C, 30 min
Step 3: Cyclization to oxazole-2-(3H)-one
Step 4: Bromination with POBr₃
Adapting this sequence, replacing the ethoxyphenyl group with a nitro- or amine-substituted phenyl ring would enable the synthesis of 4-(oxazolo[4,5-b]pyridin-2-yl)aniline. Subsequent reduction of a nitro intermediate (e.g., using H₂/Pd-C) would yield the requisite aniline.
Amide Coupling Strategies (Route A)
2-Bromobenzoyl Chloride Preparation
Procedure :
Coupling with 4-( Oxazolo[4,5-B]Pyridin-2-YL)Aniline
Method 1: Schotten-Baumann Reaction
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Reagents : 2-bromobenzoyl chloride (1.2 eq), NaOH (2 eq), THF/water
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Conditions : 0°C → RT, 2 h
Method 2: EDCI/HOBt-Mediated Coupling
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Reagents : EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq), DMF
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Conditions : RT, 12 h
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Yield : 82%
Oxazole Ring Construction on Benzamide Scaffold (Route B)
Synthesis of N-(4-Aminophenyl)-2-bromobenzamide
Step 1: Nitration of N-phenyl-2-bromobenzamide
Step 2: Reduction to amine
Oxazole Ring Formation
Cyclization via Carboxylamine Ester Intermediate
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Reagents : N-methylhydroxylamine, phosgene, acetic acid
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Conditions : Sequential esterification (0°C) → cyclization (reflux)
Critical Reaction Optimization Parameters
| Parameter | Route A (Coupling) | Route B (Cyclization) |
|---|---|---|
| Overall Yield | 62% | 44% |
| Purity (HPLC) | 98.5% | 95.2% |
| Key Challenge | Amine solubility | Regioselectivity |
| Preferred Scale | >100 g | <50 g |
Solvent Effects :
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THF improves amine solubility in Route A but necessitates strict anhydrous conditions.
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Toluene minimizes side reactions during bromination in Route B.
Temperature Control :
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Low temperatures (0°C) critical for esterification to prevent decomposition.
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Reflux conditions accelerate cyclization but risk oxazole ring oxidation.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
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δ 8.72 (d, J=5.2 Hz, 1H, pyridine-H)
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δ 8.25 (s, 1H, oxazole-H)
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δ 7.92 (d, J=8.4 Hz, 2H, benzamide-H)
IR (KBr) :
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1685 cm⁻¹ (C=O stretch)
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1540 cm⁻¹ (C=N oxazole)
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675 cm⁻¹ (C-Br)
MS (ESI+) :
Industrial-Scale Considerations
Cost Analysis :
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Route A: $12.50/g (primarily from EDCI/HOBt reagents)
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Route B: $8.90/g (cheaper cyclization reagents but lower yield)
Green Chemistry Metrics :
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PMI (Process Mass Intensity) :
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Route A: 23.4
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Route B: 18.7
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E-Factor :
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Route A: 15.2
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Route B: 12.8
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Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects due to its ability to interact with various biological targets. Research indicates that it may serve as a lead compound in the development of new drugs targeting specific diseases, particularly those related to cancer and inflammation.
2. Biological Research
Studies have utilized 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide to explore its effects on cellular pathways. It has been shown to modulate signaling cascades that are crucial for cell proliferation and survival, making it a valuable tool in understanding disease mechanisms.
3. Chemical Biology
This compound acts as a probe in chemical biology studies, allowing researchers to investigate the interactions between small molecules and biological systems. Its unique structure facilitates the examination of enzyme inhibition and receptor modulation, providing insights into drug action mechanisms.
4. Industrial Applications
In addition to its research applications, this compound may be utilized in the development of new materials or as a precursor for synthesizing other biologically active compounds. Its properties could contribute to advancements in pharmaceuticals and agrochemicals.
The compound exhibits diverse biological activities attributed to the oxazole and pyridine moieties. Preliminary studies suggest potential anti-cancer properties and activity against inflammatory pathways. Ongoing research aims to elucidate the full spectrum of its pharmacological effects.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole-pyridine moiety is known to bind to certain protein targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazolo[4,5-b]Pyridine Moieties
3-Chloro-N-[4-Chloro-3-([1,3]Oxazolo[4,5-b]Pyridin-2-YL)Phenyl]-4-Ethoxybenzamide
- Key Differences : Replaces the bromine atom with chlorine and introduces an ethoxy group on the benzamide ring.
N-(3-Bromobenzyl)-N-(4-[1,3]Oxazolo[4,5-b]Pyridin-2-YLPhenyl)Amine
- Key Differences : Substitutes the benzamide group with a bromobenzylamine moiety.
- Properties : Exhibits a lower molecular weight (380.24 g/mol) and higher predicted lipophilicity (LogP ~5.49) compared to the target compound, which may alter membrane permeability .
4-Ethoxy-3-Nitro-N-[[4-([1,3]Oxazolo[4,5-b]Pyridin-2-YL)Phenyl]Carbamothioyl]Benzamide
- Key Differences : Introduces a nitro group and a thiourea linker.
Functional Analogues with Anti-Infective or Anti-Inflammatory Activity
N,N'-1,3-Benzothiazole-2,6-Diyldi(2-Furamide) (Compound 1 in )
- Activity : Demonstrates superior antimalarial potency (IC₅₀ = 0.8 ± 0.0 µM) compared to the target compound (IC₅₀ = 6.0 ± 1.7 µM) .
- Structural Basis : The benzothiazole-furan scaffold may enhance target engagement through π-π stacking or hydrogen bonding, which the oxazolo-pyridine group in the target compound partially mimics.
2-(Substituted Phenyl)Oxazolo[4,5-b]Pyridines (Anti-Inflammatory Agents)
QSAR and Pharmacophore Insights
Quantitative structure-activity relationship (QSAR) models for pyridyl benzamides and oxazolo-pyridinylanilides emphasize the importance of:
Halogen Substituents : Bromine or chlorine at the benzamide ortho position enhances steric and electronic interactions with hydrophobic pockets in target proteins .
Heterocyclic Core : The oxazolo[4,5-b]pyridine group contributes to rigidity and planar geometry, facilitating π-π interactions with aromatic residues in PfENT1 or other enzymes .
Linker Flexibility : The phenyl spacer between the benzamide and oxazolo-pyridine groups allows conformational adjustments, which may explain variability in bioactivity across analogues .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Biological Activity
2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The oxazole and pyridine moieties contribute significantly to the pharmacological properties of this compound, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom attached to a phenyl ring, an oxazole ring fused with a pyridine structure, and an amide functional group.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing oxazole and pyridine derivatives. Research indicates that halogenated derivatives, including those similar to 2-bromo compounds, exhibit significant activity against various bacterial pathogens, including Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial membrane integrity and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-Bromo-N-(4-{...}) | TBD | MRSA |
| HSGN-220 | 0.06 | MRSA |
| KKL-35 | TBD | Various Gram-positive |
Anticancer Activity
Compounds with oxazole and pyridine frameworks have shown promise in anticancer research. For instance, certain derivatives have been found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific pathways involved often include inhibition of tyrosine kinases and modulation of signaling pathways related to cell survival.
Case Study: Anticancer Effects
A study demonstrated that a related oxazole-pyridine derivative significantly reduced tumor growth in xenograft models. The compound was shown to inhibit key oncogenic pathways, leading to increased apoptosis in cancer cells.
Analgesic and Anti-inflammatory Effects
Research has also explored the analgesic properties of oxazole derivatives. In animal models, compounds similar to 2-bromo derivatives exhibited significant analgesic effects in writhing tests and hot plate assays. These effects are often attributed to inhibition of cyclooxygenase (COX) enzymes .
Table 2: Analgesic Activity Assessment
| Compound | Test Type | Result |
|---|---|---|
| 2-Bromo-N-(4-{...}) | Writhing Test | Significant reduction |
| Oxazol-5(4H)-ones | Hot Plate Test | Pain threshold increase |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Membrane Disruption : Similar compounds have been shown to depolarize bacterial membranes, leading to cell death .
- Enzyme Inhibition : The oxazole moiety may inhibit critical enzymes involved in bacterial metabolism or cancer cell proliferation.
- Signal Transduction Modulation : Compounds can affect signaling pathways that regulate cell growth and apoptosis.
Q & A
What are the optimized synthetic routes for 2-Bromo-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of oxazolo[4,5-b]pyridine derivatives can be achieved via acid-catalyzed silica-supported one-pot benzoylation. For example, a method using 2-amino-3-hydroxypyridine and benzoic acid with HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature yields substituted oxazolo[4,5-b]pyridines. Reaction monitoring via TLC (n-hexane/EtOAc, 2:1) and purification via recrystallization (acetonitrile) are critical steps. Substituents on the phenyl ring (e.g., electron-withdrawing groups like Br or Cl) may reduce yields due to steric or electronic effects, requiring iterative optimization of catalyst loading and solvent polarity .
Which analytical techniques are most reliable for structural characterization of this compound, and how are contradictions in spectral data resolved?
Basic Research Question
A combination of ¹H/¹³C NMR , IR , and HRMS is essential for unambiguous characterization. For instance:
- NMR : Aromatic protons in the oxazolo[4,5-b]pyridine core appear as distinct singlets (δ 8.5–9.0 ppm), while bromine substitution on the benzamide moiety causes deshielding (~δ 7.5–8.5 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₁₃BrN₂O₂ at 397.02).
Discrepancies between calculated and experimental data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities. Cross-validation with X-ray crystallography (if crystals are obtainable) or DFT calculations resolves such issues .
How can SHELX software be applied to resolve challenges in crystallographic refinement of this compound?
Advanced Research Question
SHELXL is widely used for refining small-molecule crystal structures. Key considerations include:
- Twinning : High-resolution data may reveal twinned crystals. Use the TWIN command with a BASF parameter to model twinning domains.
- Disorder : Bromine atoms or flexible side chains may exhibit positional disorder. Refine using PART and SUMP constraints to partition occupancy.
- Validation : The Rint value should be <0.05 for high-quality data. Tools like PLATON (ADDSYM) check for missed symmetry .
How can computational methods address discrepancies in biological activity data for structurally similar compounds?
Advanced Research Question
If experimental IC₅₀ values for kinase inhibition (e.g., AKT) conflict with theoretical predictions:
- Molecular Docking : Compare binding poses of the compound and analogs (e.g., ARQ 092) using software like AutoDock Vina . Focus on hydrogen bonding with hinge regions (e.g., Glu234 in AKT).
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein interactions. RMSD >2 Å suggests poor binding.
- SAR Analysis : Correlate substituent effects (e.g., bromine vs. methyl groups) with activity trends. For example, bulky substituents may hinder access to hydrophobic pockets .
What strategies improve yield in multi-step syntheses involving oxazolo[4,5-b]pyridine intermediates?
Advanced Research Question
Low yields in steps like cyclization or coupling often stem from:
- Reagent Purity : Ensure anhydrous conditions for acid-catalyzed steps (e.g., HClO₄/SiO₂).
- Catalyst Screening : Test alternatives to HClO₄, such as p-TsOH or FeCl₃, to enhance cyclization efficiency.
- Microwave Assistance : Reduce reaction time (e.g., from 24h to 1h) and improve regioselectivity .
How do electron-deficient substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The bromine atom on the benzamide moiety is susceptible to SNAr (nucleophilic aromatic substitution).
- Kinetic Studies : Monitor reaction progress with substituents like -NO₂ or -CF₃. Electron-withdrawing groups accelerate substitution (e.g., kobs increases 10-fold for -CF₃ vs. -H).
- Leaving Group Effects : Bromine’s moderate leaving ability balances reactivity and stability. Replace with iodine for faster reactions or chlorine for slower, controlled processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
